molecular formula C9H19N B058178 N-Isopropylcyclohexylamine CAS No. 1195-42-2

N-Isopropylcyclohexylamine

Cat. No.: B058178
CAS No.: 1195-42-2
M. Wt: 141.25 g/mol
InChI Key: UYYCVBASZNFFRX-UHFFFAOYSA-N
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Description

N-Isopropylcyclohexylamine (CAS 1195-42-2) is a secondary amine with the molecular formula C₉H₁₉N and a molecular weight of 141.26 g/mol. It is characterized by a cyclohexyl group bonded to an isopropylamine moiety. This compound is commercially available in high purity (≥98%) from suppliers like TCI America, with pricing ranging from $154.05 (25 mL) to $1,179.08 (500 mL) . Its applications span synthetic chemistry, including roles in forming organometallic complexes (e.g., dibutyltin(IV) dithiocarbamates) and as a base in enolate generation . Safety data indicate hazards such as skin/eye irritation and respiratory sensitivity, with a RTECS number GX1450000 .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylcyclohexylamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Cyclohexylamine+Isopropyl halideThis compound+Halide salt\text{Cyclohexylamine} + \text{Isopropyl halide} \rightarrow \text{this compound} + \text{Halide salt} Cyclohexylamine+Isopropyl halide→this compound+Halide salt

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .

Industrial Production Methods: On an industrial scale, this compound is produced using similar alkylation techniques but optimized for large-scale operations. Continuous flow reactors and advanced separation techniques are employed to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 141.26 g/mol
  • Structure : Consists of a cyclohexane ring bonded to an isopropyl group and an amine functional group.
  • Appearance : Clear, colorless to light yellow liquid.

Scientific Research Applications

IPCHA is utilized across multiple domains, including chemistry, biology, and medicine. Below are detailed applications:

Chemical Synthesis

  • Intermediate in Organic Synthesis : IPCHA serves as a crucial intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. It has been used in the production of cannabinoids such as 7-hydroxy cannabidiol and cannabidiol-7-oic acid .

Biochemical Assays

  • Reagent in Biochemical Studies : The compound acts as a reagent in numerous biochemical assays. Its amine functional groups make it valuable for studying reactions involving amines .

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that IPCHA may have therapeutic applications due to its structural properties. It is being explored for its efficacy as an antagonist at the A3 adenosine receptor, which is linked to anti-inflammatory effects .

Industrial Applications

  • Production of Polymers and Resins : IPCHA is employed in the synthesis of polymers and resins, showcasing its versatility beyond biological applications .

Case Study 1: Therapeutic Applications

In a study examining structure-activity relationships (SAR), IPCHA was evaluated for its role as an antagonist at the A3 adenosine receptor. This study demonstrated promising results for developing anti-inflammatory drugs based on IPCHA derivatives.

Case Study 2: Industrial Synthesis

IPCHA has been successfully utilized as an intermediate in the industrial synthesis of various organic compounds, highlighting its importance in chemical manufacturing processes. Its unique structure allows for specific reactivity that is advantageous in polymerization reactions .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Chemical SynthesisIntermediate for organic compoundsUsed in synthesizing cannabinoids
Biochemical AssaysReagent for studies involving amine functional groupsValuable in various biochemical assays
Medicinal ChemistryPotential therapeutic applicationsAntagonist at A3 adenosine receptor
Industrial ApplicationsUsed in production of polymers and resinsImportant for chemical manufacturing processes

Mechanism of Action

The mechanism of action of N-Isopropylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs include N-methylcyclohexylamine (CAS 100-60-7), N-ethylcyclohexylamine , and N,N-diethylcyclohexylamine . Differences in alkyl substituents significantly influence their physical and chemical behavior:

Property N-Isopropylcyclohexylamine N-Methylcyclohexylamine N-Ethylcyclohexylamine N,N-Diethylcyclohexylamine
Molecular Formula C₉H₁₉N C₇H₁₅N C₈H₁₇N C₁₀H₂₁N
Molecular Weight 141.26 g/mol 113.20 g/mol 127.23 g/mol 155.28 g/mol
Boiling Point 169–171°C (at 1 atm) ; 60–65°C (12 mmHg) 146–148°C (16 mmHg) Not reported Not reported
Δf H°gas (kJ/mol) -145.6 (calculated) -128.3 (estimated) -137.9 (estimated) -153.2 (estimated)
Log Poct/wat 2.91 2.23 2.67 3.15

Notes:

  • The isopropyl group increases steric bulk compared to methyl or ethyl, raising the boiling point under atmospheric pressure .
  • Higher log Poct/wat values for this compound reflect enhanced lipophilicity, impacting solubility and partitioning in biological systems .

Organometallic Complex Formation

This compound reacts with CS₂ and dibutyltin(IV) chloride to form (C₄H₉)₂Sn[S₂CN(iC₃H₇)(C₆H₁₁)]₂ (Compound 3), a dibutyltin(IV) dithiocarbamate. Analogous complexes derived from N-methyl and N-ethyl variants (Compounds 1 and 2) exhibit distinct steric and electronic profiles, influencing their stability and reactivity in catalysis .

Enolate Generation

As a lithiated salt (LiNICA), this compound facilitates rapid enolate formation from esters, enabling α-alkylation reactions in high yields. This reactivity contrasts with smaller amines (e.g., N-methylcyclohexylamine), where reduced steric bulk may lead to side reactions .

Reductive Amination

This compound is synthesized via reductive amination of cyclohexanone with isopropylamine, whereas N,N-diethylcyclohexylamine requires a two-step process involving ethylamine and subsequent alkylation .

Commercial and Industrial Use

  • Pharmaceutical Intermediates: this compound is employed in synthesizing salts for drug candidates, such as 4-sulfinylamino-1-cyclohexanecarboxylic acid derivatives .
  • Specialty Chemicals : Its analogs serve as HMTase inhibitors (e.g., UNC0638 hydrate) and anticancer agents, leveraging their nitrogen basicity and solubility profiles .

Biological Activity

N-Isopropylcyclohexylamine (IPCHA), with the molecular formula C9H19NC_9H_{19}N, is an organic compound that has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications. This article explores the biological activity of IPCHA, focusing on its mechanisms of action, pharmacological effects, and applications in research and industry.

Molecular Characteristics:

  • Molecular Weight: 141.2539 g/mol
  • Structure: The compound consists of a cyclohexane ring bonded to an isopropyl group and an amine functional group.

Synthesis:
IPCHA can be synthesized through reductive amination processes, particularly from cyclohexanone using isopropylamine as a nucleophile. Studies have shown varying conversion rates depending on the enzyme used in the reaction, with some biocatalysts achieving up to 94% conversion efficiency .

IPCHA primarily acts as a reagent in biochemical assays. Its biological activity can be attributed to its interaction with various receptors and enzymes:

  • Receptor Interaction: IPCHA has been studied for its potential effects on adenosine receptors (A1, A2A, A3). The A3 receptor, in particular, has been linked to anti-inflammatory and neuroprotective effects .
  • Biochemical Pathways: It participates in biochemical pathways involving amine functional groups and is utilized in synthesizing derivatives of biologically active compounds.

Pharmacokinetics

The pharmacokinetics of IPCHA are not extensively documented; however, its application in biochemical assays suggests it has favorable properties for interaction with biological systems. Safety data indicate that it should be handled in well-ventilated areas due to potential hazards associated with its use.

Case Studies and Research Findings

  • Therapeutic Potential:
    • Research indicates that IPCHA may serve as a building block for drug development due to its structural properties. Its derivatives are being explored for therapeutic applications targeting various diseases .
    • In a study examining structure-activity relationships (SAR), IPCHA was evaluated for its efficacy as an antagonist at the A3 adenosine receptor, showing promise for anti-inflammatory applications .
  • Industrial Applications:
    • IPCHA is utilized in the synthesis of polymers and resins, highlighting its versatility beyond biological applications. It serves as an intermediate in the production of various organic compounds.
  • Biocatalytic Applications:
    • The compound has been employed in biocatalytic processes for synthesizing complex organic molecules. For example, it was used effectively in the reductive amination of cyclohexanone, demonstrating significant conversion rates with specific enzymes .

Data Table: Biological Activity Summary

Activity Description References
Receptor InteractionPotential A3 adenosine receptor antagonist
Synthesis ApplicationsIntermediate for pharmaceuticals and agrochemicals
Biocatalytic EfficiencyUp to 94% conversion in reductive amination reactions
Safety ProfileRequires ventilation; handle away from heat sources

Q & A

Basic Research Questions

Q. What are the IUPAC nomenclature rules for naming N-Isopropylcyclohexylamine, and how does its structure influence reactivity?

this compound is a secondary amine with a cyclohexyl group and an isopropyl substituent on the nitrogen atom. The IUPAC name follows the priority of substituents based on alphabetical order and functional group hierarchy. The cyclohexyl group acts as a bulky substituent, influencing steric hindrance and reaction kinetics, while the secondary amine group enables nucleophilic reactivity (e.g., alkylation or acylation) . Methodologically, confirm structural assignments using 1H^1\text{H} NMR and 13C^{13}\text{C} NMR to distinguish between substituent environments.

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

A standard method involves reductive amination of cyclohexanone with isopropylamine using sodium cyanoborohydride under acidic conditions. Alternatively, nucleophilic substitution of cyclohexyl halides with isopropylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) can yield the compound. Purity is verified via gas chromatography (GC) with flame ionization detection, ensuring >98% purity .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Due to its flammability (Flash Point: ~60°C) and potential irritancy, use fume hoods, flame-resistant lab coats, and nitrile gloves. Storage should be in airtight containers under inert gas (argon/nitrogen) at ≤4°C to prevent degradation. Spill management requires neutralization with dilute acetic acid followed by adsorption with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across literature sources?

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or instrument calibration. To validate

  • Cross-reference with high-purity standards (e.g., NIST Chemistry WebBook entries) .
  • Replicate measurements under controlled conditions (e.g., deuterated solvents, standardized temperature).
  • Use computational chemistry tools (e.g., DFT calculations) to predict and compare spectral features.

Q. What advanced characterization techniques are recommended for confirming the stereochemical purity of this compound derivatives?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers. For diastereomers, employ 1H^1\text{H}-1H^1\text{H} NOESY NMR to assess spatial proximity of substituents. X-ray crystallography provides definitive proof of stereochemistry but requires high-quality single crystals .

Q. How should researchers design experiments to assess the environmental fate of this compound in aqueous systems?

  • Hydrolysis Studies: Monitor degradation at pH 3–10 (25–50°C) using LC-MS to identify breakdown products.
  • Photolysis: Exclude solutions to UV-Vis light (λ = 254 nm) and quantify degradation via GC-MS.
  • Ecotoxicity: Use Daphnia magna acute toxicity tests (OECD 202) to estimate LC50_{50} values .

Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound analogs?

Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle steric, electronic, and lipophilic contributions. Use Bayesian hierarchical models to account for inter-study variability. Validate hypotheses with molecular docking simulations against target receptors (e.g., GPCRs) .

Properties

IUPAC Name

N-propan-2-ylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYCVBASZNFFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152471
Record name Cyclohexylamine, N-isopropyl-
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-42-2
Record name Isopropylcyclohexylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1195-42-2
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Record name Cyclohexylamine, N-isopropyl-
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Record name 1195-42-2
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Record name Cyclohexylamine, N-isopropyl-
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Record name Cyclohexylisopropylamine
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Synthesis routes and methods

Procedure details

I Refer to Chart O. The formula-CXIX 2-phenyl selenidyl compound is first prepared. The starting material is the methyl ester of (5E)-6a-carba-PGI2 (Example 23, 0.4 g.) which is converted to the formula-CXVIII bis(tetrahydropyran-2-yl ether) by reaction with dihydropyran in methylene chloride in the presence of pyridine hydrochloride following the procedure of Example 39-II. A solution of that bis(THP) methyl ester in 5 ml. of tetrahydrofuran is added dropwise to the amide formed from N-isopropylcyclohexylamine (0.3 g.) and n-butyllithium (equivalent 1.6M hexane solution) in tetrahydrofuran (7 ml.) cooled to -78° C. The mixture is stirred at -78° C. for 45 min. and then phenylselenyl chloride is added in tetrahydrofuran solution over a 7 minute period. The mixture is stirred at -78° C. for an additional hour, then poured into 30 ml. of saturated ammonium chloride-ice-water mixture and extracted with diethyl ether. The organic phase is dried and concentrated. The residue is chromatographed on silica gel, eluting with ethyl acetate-toluene (1:8) to give the formula-CXIX compound.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Isopropylcyclohexylamine
N-Isopropylcyclohexylamine
N-Isopropylcyclohexylamine
N-Isopropylcyclohexylamine
N-Isopropylcyclohexylamine
N-Isopropylcyclohexylamine

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